N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a triazine core
Preparation Methods
The synthesis of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Introduction of the methoxyphenyl group: This step involves the reaction of the furan-2-ylmethyl intermediate with a methoxyphenyl derivative.
Formation of the triazine core: The final step involves the cyclization of the intermediate compounds to form the triazine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan and methoxyphenyl groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-6-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds such as:
Furan derivatives: Compounds that contain a furan ring and exhibit similar reactivity.
Triazine derivatives: Compounds with a triazine core that have different substituents and functionalities.
Properties
IUPAC Name |
2-N-[(E)-benzylideneamino]-6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-30-18-11-9-17(10-12-18)25-21-26-20(23-15-19-8-5-13-31-19)27-22(28-21)29-24-14-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H3,23,25,26,27,28,29)/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEMHMLPEJBGEC-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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